molecular formula C11H11N3O B6165463 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 925605-77-2

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline

Katalognummer: B6165463
CAS-Nummer: 925605-77-2
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: PPWGJWUINVPOFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline, also known as 4-CPA, is an important aryl amine derivative of cyclopropyl-1,3,4-oxadiazole. It is a heterocyclic compound with a unique structure and a wide range of applications. 4-CPA is widely used in the synthesis of several drugs and other compounds, and has also been studied for its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is not yet fully understood. However, it is believed that this compound interacts with various cellular targets, including enzymes and receptors, to produce its therapeutic effects. It is also believed that this compound may modulate the expression of various genes and proteins involved in various biological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as cytokines and chemokines, and to reduce the levels of oxidative stress. It has also been shown to reduce the levels of blood glucose and to increase the levels of insulin. In addition, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline in laboratory experiments is that it is a relatively stable compound and is easily synthesized. In addition, it is relatively inexpensive and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that it is a relatively new compound and its exact mechanism of action is not yet fully understood.

Zukünftige Richtungen

The potential future directions for the use of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline include further research into its anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, further research into its potential use as an anti-convulsant and as a neuroprotective agent is needed. Other potential future directions for the use of this compound include further research into its potential use as an inhibitor of cell death and as an antioxidant. Finally, further research into its potential use in combination with other drugs is needed to explore its potential synergistic effects.

Synthesemethoden

The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is usually carried out by reacting 5-cyclopropyl-1,3,4-oxadiazole with aniline in the presence of a catalyst. The reaction is usually carried out in an aqueous medium at a temperature of around 100°C. The reaction is usually complete in a few hours and yields this compound as a white solid product.

Wissenschaftliche Forschungsanwendungen

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline has been widely studied for its potential therapeutic applications. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as an anti-convulsant and as a neuroprotective agent. In addition, this compound has been studied for its potential use as an inhibitor of cell death and as an antioxidant.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline involves the reaction of 5-cyclopropyl-1,3,4-oxadiazol-2-amine with 4-bromoaniline in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "5-cyclopropyl-1,3,4-oxadiazol-2-amine", "4-bromoaniline", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 5-cyclopropyl-1,3,4-oxadiazol-2-amine and 4-bromoaniline in a suitable solvent such as DMF or DMSO.", "Step 2: Add a palladium catalyst such as Pd(OAc)2 and a base such as K2CO3 to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as ethanol or water to obtain the final product, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline." ] }

925605-77-2

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C11H11N3O/c12-9-5-3-8(4-6-9)11-14-13-10(15-11)7-1-2-7/h3-7H,1-2,12H2

InChI-Schlüssel

PPWGJWUINVPOFR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NN=C(O2)C3=CC=C(C=C3)N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.